2-methoxy-1-methyl-1H-indole-3-carbaldehyde

Physicochemical characterization Crystallinity Quality control

2-Methoxy-1-methyl-1H-indole-3-carbaldehyde (CAS 103986-04-5) is a heterocyclic aromatic aldehyde belonging to the indole-3-carbaldehyde family, characterized by a C2 methoxy (–OCH₃) and an N1 methyl (–CH₃) substituent on the indole core. With a molecular formula C₁₁H₁₁NO₂, a molecular weight of 189.21 g·mol⁻¹, and an experimentally determined melting point of 137–140 °C, this compound serves as a functionalized synthetic intermediate distinct from simpler indole-3-carbaldehydes.

Molecular Formula C11H11NO2
Molecular Weight 189.214
CAS No. 103986-04-5
Cat. No. B2555007
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-methoxy-1-methyl-1H-indole-3-carbaldehyde
CAS103986-04-5
Molecular FormulaC11H11NO2
Molecular Weight189.214
Structural Identifiers
SMILESCN1C2=CC=CC=C2C(=C1OC)C=O
InChIInChI=1S/C11H11NO2/c1-12-10-6-4-3-5-8(10)9(7-13)11(12)14-2/h3-7H,1-2H3
InChIKeyCSYXXPARPSHHLN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Methoxy-1-methyl-1H-indole-3-carbaldehyde (CAS 103986-04-5): A Dual-Substituted Indole-3-carbaldehyde Building Block


2-Methoxy-1-methyl-1H-indole-3-carbaldehyde (CAS 103986-04-5) is a heterocyclic aromatic aldehyde belonging to the indole-3-carbaldehyde family, characterized by a C2 methoxy (–OCH₃) and an N1 methyl (–CH₃) substituent on the indole core [1]. With a molecular formula C₁₁H₁₁NO₂, a molecular weight of 189.21 g·mol⁻¹, and an experimentally determined melting point of 137–140 °C, this compound serves as a functionalized synthetic intermediate distinct from simpler indole-3-carbaldehydes . Its specific substitution pattern is central to applications in medicinal chemistry and natural product synthesis, where the 2-methoxy group modulates both electronic character and reactivity at the C3 aldehyde center.

Why 2-Methoxy-1-methyl-1H-indole-3-carbaldehyde Cannot Be Replaced by Generic Indole-3-carbaldehydes


Indole-3-carbaldehydes bearing different substitution arrays are not functionally interchangeable with 2-methoxy-1-methyl-1H-indole-3-carbaldehyde. The combined presence of the C2 methoxy and N1 methyl groups on the target compound significantly perturbs both physicochemical properties (e.g., melting point elevated by ~70 °C versus the non‑methoxy N‑methyl analog) and chemical reactivity . Methoxy-activated indoles exhibit altered regioselectivity in electrophilic aromatic substitution, nucleophilic addition, and cyclocondensation reactions compared to unsubstituted or mono‑substituted indole-3-carbaldehydes [1]. Procurement of a generic indole-3-carbaldehyde lacking this precise substitution pattern would therefore require extensive re‑optimization of reaction conditions and would preclude direct entry into synthetic routes requiring the 2‑methoxy‑N‑methyl architecture.

Quantitative Evidence Guide: 2-Methoxy-1-methyl-1H-indole-3-carbaldehyde (CAS 103986-04-5) vs. Closest Indole-3-carbaldehyde Analogs


Melting Point Elevation of ~70 °C Versus 1-Methylindole-3-carbaldehyde (CAS 19012-03-4)

The target compound exhibits a melting point of 137–140 °C , substantially higher than that of its closest N‑methyl analog lacking the C2 methoxy group, 1‑methylindole‑3‑carbaldehyde (CAS 19012‑03‑4), which melts at 67–72 °C . This ~70 °C upward shift reflects the additional intermolecular interactions conferred by the methoxy oxygen and altered crystal packing. The elevated melting point provides a direct quality‑control advantage: batch purity can be more reliably assessed via melting‑point determination, and the solid is less prone to thermal degradation during storage and handling.

Physicochemical characterization Crystallinity Quality control

Procurement‑Relevant Purity Tiers from 90 % to ≥97 % Across Verified Suppliers

The target compound is commercially available at three distinct purity specifications: 90 % (Bidepharm, batch‑authenticated by NMR, HPLC, GC) , 95 % (AK Scientific) , and ≥97 % (MolCore, ISO‑certified quality system) . The 5‑methoxy regioisomer (CAS 39974‑94‑2) is typically supplied at a single purity tier (~95 %), limiting procurement flexibility. The availability of a ≥97 % grade under ISO quality management makes the target compound preferable for applications requiring high‑fidelity starting material, such as multi‑step total synthesis or medicinal chemistry campaigns where trace impurities could compromise yield and reproducibility.

Chemical procurement Purity specification Synthetic intermediate sourcing

Core Scaffold of the Natural Product 5-Hydroxy-2-methoxy-1-methyl-1H-indole-3-carbaldehyde, a Urease Inhibitor (IC₅₀ 11.97 µg/mL)

The target compound constitutes the exact non‑hydroxylated scaffold of the natural indole alkaloid 5‑hydroxy‑2‑methoxy‑1‑methyl‑1H‑indole‑3‑carbaldehyde, which was isolated from Cleome droserifolia and demonstrated urease inhibitory activity with an IC₅₀ of 11.97 ± 2.067 µg/mL [1]. The 5‑hydroxy derivative showed only marginal α‑glucosidase inhibition, indicating target‑selective bioactivity. The target compound therefore serves as the direct synthetic precursor for structure–activity relationship (SAR) exploration of this natural product series. Neither indole‑3‑carbaldehyde (CAS 487‑89‑8) nor 1‑methylindole‑3‑carbaldehyde (CAS 19012‑03‑4) can provide this specific core without additional multi‑step functionalization.

Natural product synthesis Urease inhibition Indole alkaloid

Enhanced Lipophilicity (XLogP3 1.8) vs. Indole-3-carbaldehyde (XLogP3 ~1.3) — Implications for Reaction Solubility and Chromatographic Behavior

The computed partition coefficient (XLogP3‑AA) for the target compound is 1.8 [1], whereas indole‑3‑carbaldehyde (CAS 487‑89‑8) has an XLogP3 of approximately 1.3 [2]. The +0.5 log unit difference, attributable to the N‑methyl and C2‑methoxy substituents, indicates moderately higher lipophilicity. This shift influences solvent partitioning during extraction and flash chromatography, and may alter reaction kinetics in biphasic or aqueous‑organic systems. No experimental LogP value has been reported for the target compound; computed values represent the best available estimate.

Lipophilicity Chromatography Reaction optimization

Best Research and Industrial Application Scenarios for 2-Methoxy-1-methyl-1H-indole-3-carbaldehyde (CAS 103986-04-5)


Total Synthesis and SAR Expansion of Cleome droserifolia Indole Alkaloids

As the direct non‑hydroxylated scaffold of the natural urease inhibitor 5‑hydroxy‑2‑methoxy‑1‑methyl‑1H‑indole‑3‑carbaldehyde (IC₅₀ 11.97 µg/mL), the target compound is the mandatory starting point for total synthesis, late‑stage diversification, and SAR campaigns around this natural product class [1]. Generic indole‑3‑carbaldehydes lack the requisite 2‑methoxy‑N‑methyl architecture and cannot serve as substitutes without extensive synthetic manipulation.

Medicinal Chemistry Building Block Requiring High‑Purity Input (≥97 %)

The availability of the compound at a certified ≥97 % purity grade (MolCore, ISO quality system) makes it directly suitable for multi‑step medicinal chemistry syntheses where trace impurities could cascade into poor yields or ambiguous biological results [1]. The 90 % and 95 % grades provide lower‑cost options for pilot‑scale or exploratory work where in‑house purification is acceptable.

Reaction Methodology Development Leveraging Methoxy‑Activated Indole Reactivity

Methoxy‑activated indoles exhibit distinct reactivity profiles in electrophilic substitution and nucleophilic addition reactions compared to unsubstituted indoles [1]. The target compound, bearing both C2‑methoxy and N‑methyl groups, is a valuable substrate for developing and benchmarking new C–C or C–N bond‑forming methodologies where electronic effects of the methoxy group are mechanistically informative [2].

Quality Control Reference Standard Enabled by High Melting Point

With a sharp melting range of 137–140 °C — approximately 70 °C higher than its non‑methoxy N‑methyl analog — the compound can serve as a convenient melting‑point reference standard for verifying instrument calibration and for identity confirmation of incoming batches, reducing reliance on more costly spectroscopic techniques [1].

Quote Request

Request a Quote for 2-methoxy-1-methyl-1H-indole-3-carbaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.